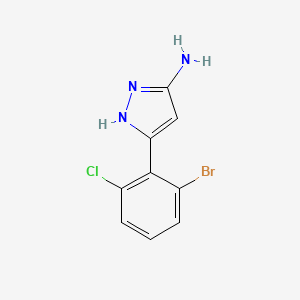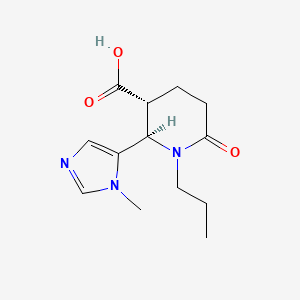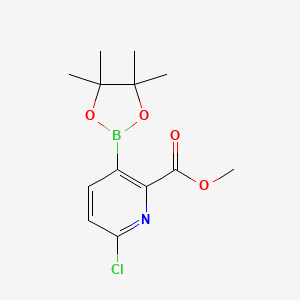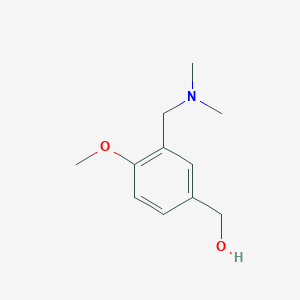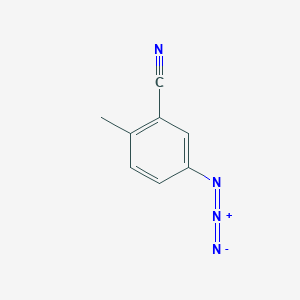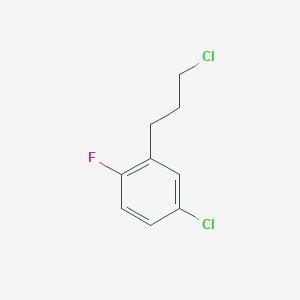
1-Chloro-3-(3-chloropropyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(3-chloropropyl)-4-fluorobenzene is an organic compound characterized by the presence of chlorine and fluorine atoms attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Chloro-3-(3-chloropropyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 1,3-dichloropropane under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Chloro-3-(3-chloropropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, leading to the formation of corresponding hydrocarbons.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), controlled temperatures, and inert atmospheres to prevent oxidation.
Applications De Recherche Scientifique
1-Chloro-3-(3-chloropropyl)-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(3-chloropropyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The chlorine and fluorine atoms can form strong bonds with specific sites on the target molecules, leading to inhibition or activation of biological pathways. The compound’s ability to undergo substitution reactions allows it to modify the structure and function of the target molecules, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
1-Chloro-3-(3-chloropropyl)-4-fluorobenzene can be compared with similar compounds such as:
3-Chloro-1-propanol: This compound has a similar chloropropyl group but lacks the fluorine atom, making it less reactive in certain substitution reactions.
1-Bromo-3-chloropropane: This compound contains a bromine atom instead of a fluorine atom, which can affect its reactivity and the types of reactions it undergoes.
3-Chloropropyltrimethoxysilane: This compound has a similar chloropropyl group but includes a silane moiety, making it useful in different industrial applications such as surface modification and adhesion promotion.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C9H9Cl2F |
|---|---|
Poids moléculaire |
207.07 g/mol |
Nom IUPAC |
4-chloro-2-(3-chloropropyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |
Clé InChI |
YGIPHJQUIBNUDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CCCCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


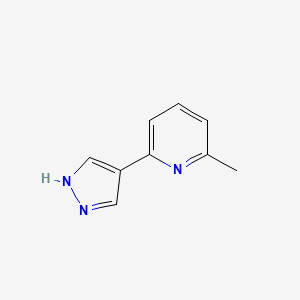
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine](/img/structure/B13575675.png)
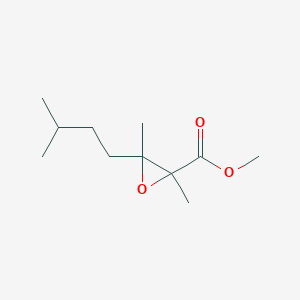
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)
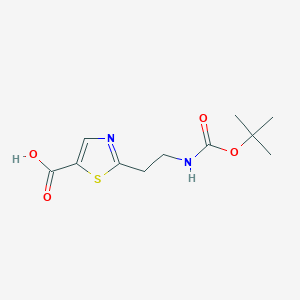
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13575703.png)
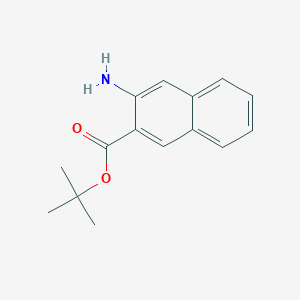
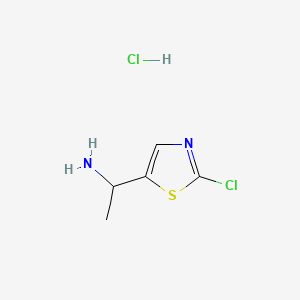
![4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoicacid,Mixtureofdiastereomers](/img/structure/B13575714.png)
